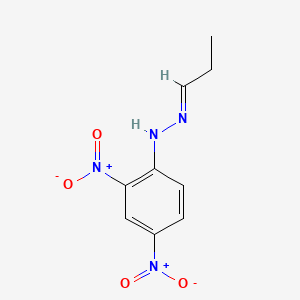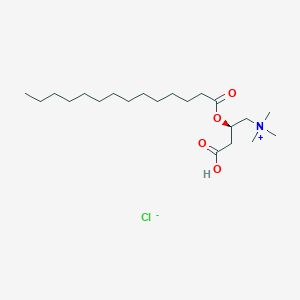![molecular formula C19H17N7O2 B1147642 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol CAS No. 188112-92-7](/img/structure/B1147642.png)
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a furan ring, a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a phenol group, makes it a subject of interest for various scientific research applications .
Mechanism of Action
Target of Action
Desmethyl SCH 442416 primarily targets the A2A adenosine receptor . The A2A adenosine receptor plays a crucial role in many biological processes, including inflammation and neurodegeneration .
Mode of Action
Desmethyl SCH 442416 acts as a radioligand precursor of the highly selective and potent A2A adenosine receptor antagonist SCH 442416 . It binds to the A2A receptor, but it is less potent and less selective in binding the A2A receptor than SCH 445416 .
Biochemical Pathways
The compound’s interaction with the A2A adenosine receptor can influence various biochemical pathways. For instance, it has been used to study its effects on cyclic adenosine monophosphate (cAMP) production in certain cell types .
Result of Action
Desmethyl SCH 442416’s action on the A2A adenosine receptor can have various molecular and cellular effects. For instance, it has been used to study its effects on receptor blockade on δ9-Tetrahydrocannabinol (THC) self-administration in squirrel monkeys .
Action Environment
The efficacy and stability of Desmethyl SCH 442416 can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with adenosine receptor A2a, which is involved in various physiological processes, including vasodilation and neurotransmission . The interaction with adenosine receptor A2a is likely mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the receptor. Additionally, 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol may interact with other proteins and enzymes involved in signal transduction pathways, further influencing cellular responses.
Cellular Effects
The effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol on various types of cells and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving adenosine receptors . By binding to these receptors, it can influence the downstream signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, the activation of adenosine receptor A2a by 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, thereby modulating the immune response.
Molecular Mechanism
The molecular mechanism of action of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the adenosine receptor A2a through specific interactions, including hydrogen bonds and hydrophobic contacts . This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that the compound remains stable for extended periods under controlled conditions, but its degradation can be accelerated by exposure to light, heat, or reactive oxygen species . Long-term effects on cellular function have also been noted, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound exhibits a dose-dependent response, with optimal effects achieved within a specific dosage range.
Metabolic Pathways
4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase . By modulating these enzymes, the compound can alter the levels of key metabolites, including adenosine and uric acid, thereby affecting cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific cell types and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol is critical for its activity and function. The compound has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. For example, the presence of a nuclear localization signal may facilitate the transport of the compound into the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels .
Chemical Reactions Analysis
Types of Reactions
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions on the furan ring can introduce various functional groups .
Scientific Research Applications
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,3,5-triazine-2,4-diamines
- Thiadiazoles
Uniqueness
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol is unique due to its specific combination of functional groups and its potential biological activities. The presence of the furan ring and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core distinguishes it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUXMMFIPBLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/new.no-structure.jpg)









